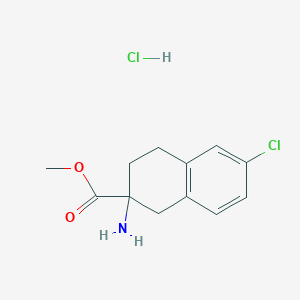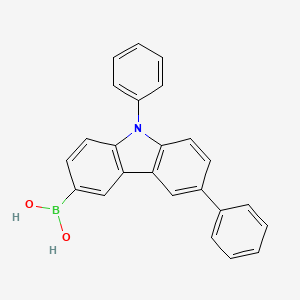
(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid
Übersicht
Beschreibung
“(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid” is an organic compound that contains a carbazole ring, phenyl ring, and boronic acid group . It is a white crystalline solid that is stable at room temperature .
Synthesis Analysis
The synthesis of “(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid” can be achieved through a two-step reaction . First, a nitrobenzene derivative is used to treat the 2,5-positions of the carbazole ring to form a diphenylamine derivative. Then, this derivative undergoes a condensation reaction with boronic acid to produce the target product .Molecular Structure Analysis
The molecular formula of “(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid” is C24H18BNO2 . It contains a carbazole ring, phenyl ring, and boronic acid group .Chemical Reactions Analysis
“(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid” is often used as a ligand for complex compounds. It can form stable coordination compounds with transition metals . These coordination compounds have a wide range of applications, such as in catalytic reactions, organic synthesis, and materials science .Physical And Chemical Properties Analysis
“(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid” has a molecular weight of 363.22 . It has a density of 1.18 and a predicted boiling point of 567.8±60.0 °C . It is soluble in water and most organic solvents .Wissenschaftliche Forschungsanwendungen
Boron Complexes for Therapy Applications : Boron complexes, including derivatives of carbazole boronic acids, have been synthesized with potential applications in Boron Neutron Capture Therapy (BNCT) (González et al., 1998).
Synthesis of Anticancer Agents : Carbazol-3-yl-boronic acid derivatives have been utilized in the synthesis of anticancer agents, particularly as precursors to compounds like 9-hydroxyellipticine (Rault et al., 2007).
Catalysis in Organic Synthesis : Ruthenium-catalyzed C–H bond arylation of carbazole derivatives using boronic acids has been explored, showing high site-selectivity and functional group tolerance (Reddy et al., 2016).
Fluorescence Sensing and Imaging : Boronic acid derivatives functionalized with carbazole units have been synthesized for use in relay fluorescence probes. These probes are capable of sensitive and selective detection of ions like Fe3+ and F- under physiological conditions, with applications in cell imaging (Selvaraj et al., 2019).
Optical Materials and Dyes : Carbazole-based compounds containing boronic acid groups have been investigated for their optical properties. These compounds demonstrate potential as dyes or photosensitizers due to their coplanar-conjugated structures and distinct absorption peaks, which indicate electron transitions (Abro et al., 2017).
Chiral Fluorescent Sensors : Chiral fluorescent bisboronic acid sensors utilizing a carbazole fluorophore have been developed for enantioselective recognition of specific acids, showcasing applications in analytical chemistry (Wu et al., 2011).
Safety and Hazards
Although “(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid” is stable at room temperature, it may cause irritation to the eyes, skin, and respiratory system . During use, appropriate personal protective measures should be taken, such as wearing gloves, goggles, and respiratory protection . It should be stored properly and avoid contact with oxidizing agents to prevent potential fire or explosion .
Eigenschaften
IUPAC Name |
(6,9-diphenylcarbazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQRXUWQFRMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732751 | |
| Record name | (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid | |
CAS RN |
1133058-06-6 | |
| Record name | (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,9-Diphenyl-9H-carbazole-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole](/img/structure/B1532608.png)
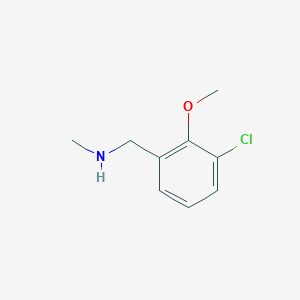


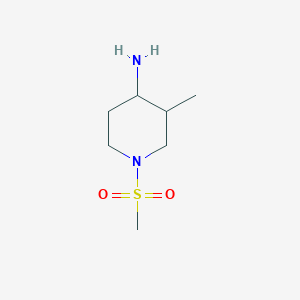
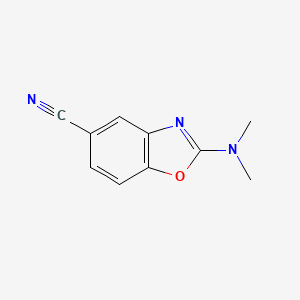
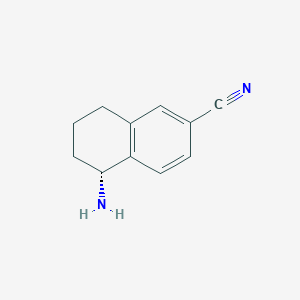


![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)
![(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B1532625.png)
